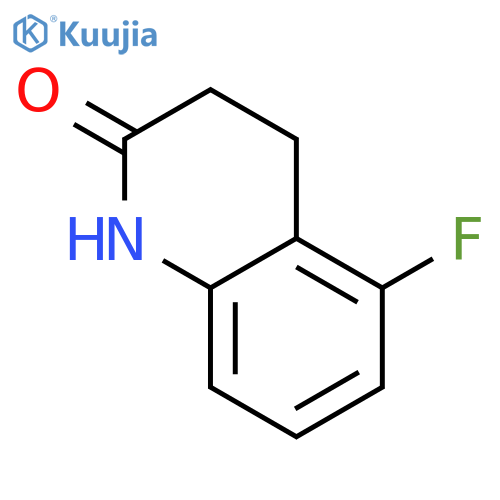Cas no 116434-95-8 (5-Fluoro-3,4-dihydro-2(1H)-quinolinone)

116434-95-8 structure
商品名:5-Fluoro-3,4-dihydro-2(1H)-quinolinone
CAS番号:116434-95-8
MF:C9H8FNO
メガワット:165.164325714111
MDL:MFCD19369723
CID:1205711
PubChem ID:22736942
5-Fluoro-3,4-dihydro-2(1H)-quinolinone 化学的及び物理的性質
名前と識別子
-
- 5-fluoro-3,4-dihydro-1h-quinolin-2-one
- ACMC-20mmfd
- 2(1H)-QUINOLINONE, 5-FLUORO-3,4-DIHYDRO
- 5-fluoro-3,4-dihydro-2(1H)-quinolinone
- 2(1H)-Quinolinone, 5-fluoro-3,4-dihydro-
- CTK0C5297
- 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
- SureCN3723532
- SCHEMBL13732049
- DOFDWRKGYCKMIE-UHFFFAOYSA-N
- DTXSID50627963
- DB-349909
- MFCD19369723
- BS-19280
- 116434-95-8
- SCHEMBL3723532
- 5-Fluoro-3,4-dihydro-2(1H)-quinolinone
-
- MDL: MFCD19369723
- インチ: InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
- InChIKey: DOFDWRKGYCKMIE-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2=C(F)C=CC=C2N1
計算された属性
- せいみつぶんしりょう: 165.058992041g/mol
- どういたいしつりょう: 165.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-Fluoro-3,4-dihydro-2(1H)-quinolinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB573158-250mg |
5-Fluoro-3,4-dihydro-1H-quinolin-2-one, 95%; . |
116434-95-8 | 95% | 250mg |
€412.10 | 2024-08-02 | |
| A2B Chem LLC | AA16000-5g |
5-Fluoro-3,4-dihydro-2(1h)-quinolinone |
116434-95-8 | 95% | 5g |
$1642.00 | 2024-04-20 | |
| A2B Chem LLC | AA16000-1g |
5-Fluoro-3,4-dihydro-2(1h)-quinolinone |
116434-95-8 | 95% | 1g |
$597.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1003603-5g |
5-fluoro-3,4-dihydroquinolin-2(1H)-one |
116434-95-8 | 95% | 5g |
$1780 | 2024-07-24 | |
| Chemenu | CM223541-1g |
5-Fluoro-3,4-dihydroquinolin-2(1H)-one |
116434-95-8 | 95% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM223541-1g |
5-Fluoro-3,4-dihydroquinolin-2(1H)-one |
116434-95-8 | 95% | 1g |
$508 | 2021-08-04 | |
| TRC | F402030-100mg |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone |
116434-95-8 | 100mg |
$ 295.00 | 2022-06-05 | ||
| TRC | F402030-10mg |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone |
116434-95-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402030-50mg |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone |
116434-95-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758664-1g |
5-Fluoro-3,4-dihydroquinolin-2(1h)-one |
116434-95-8 | 95% | 1g |
¥5701.00 | 2024-08-09 |
5-Fluoro-3,4-dihydro-2(1H)-quinolinone 関連文献
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
116434-95-8 (5-Fluoro-3,4-dihydro-2(1H)-quinolinone) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:116434-95-8)5-Fluoro-3,4-dihydro-2(1H)-quinolinone

清らかである:99%/99%
はかる:250mg/1g
価格 ($):244/504